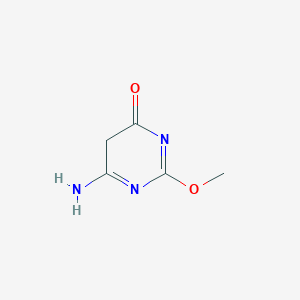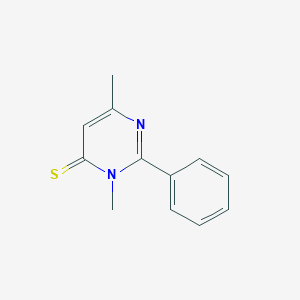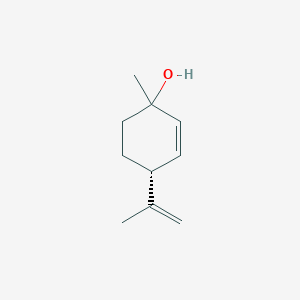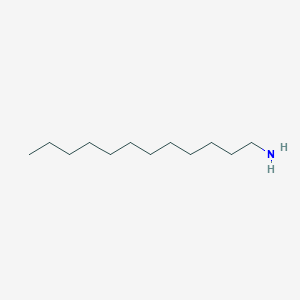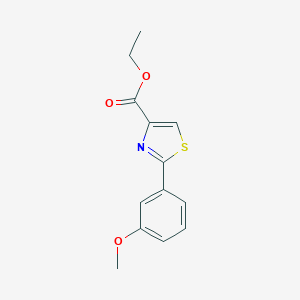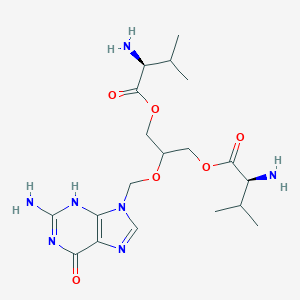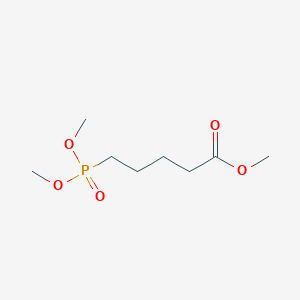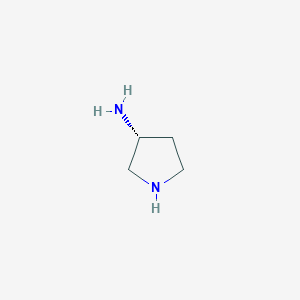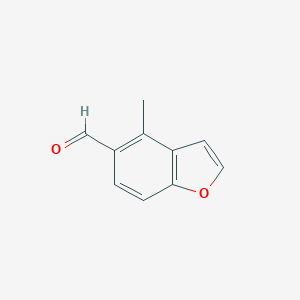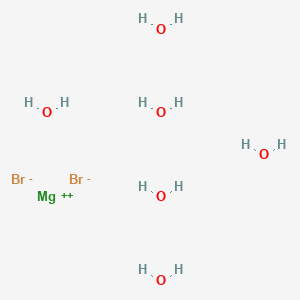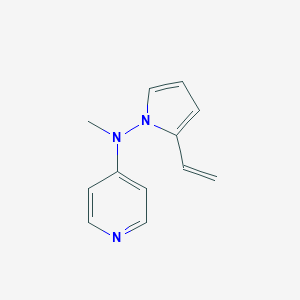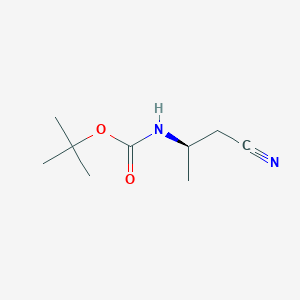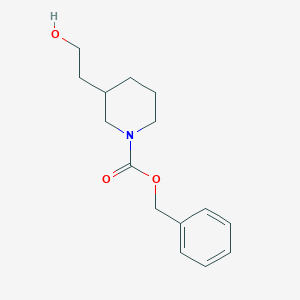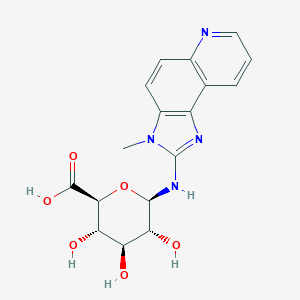
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide (IQGlu), a metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. HAAs are known to be mutagenic and carcinogenic, and IQGlu has been implicated in the development of several types of cancer, including colorectal, breast, and prostate cancer.
Wirkmechanismus
The mutagenic and carcinogenic properties of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide are thought to be due to its ability to form DNA adducts. 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can react with DNA to form covalent adducts, which can interfere with DNA replication and transcription. This can lead to mutations and ultimately the development of cancer.
Biochemische Und Physiologische Effekte
In addition to its mutagenic and carcinogenic properties, 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has been shown to have other biochemical and physiological effects. Studies have shown that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce oxidative stress, inflammation, and apoptosis in cells. It can also affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide in lab experiments is that it is a well-characterized carcinogen with a known mechanism of action. This makes it a useful tool for studying the molecular mechanisms of carcinogenesis. However, 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has some limitations as a carcinogen model. For example, it is not a naturally occurring carcinogen and may not accurately reflect the effects of dietary HAAs.
Zukünftige Richtungen
There are many future directions for 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide research. One area of interest is the role of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide in the development of specific types of cancer. For example, studies could investigate the relationship between 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide exposure and the development of colorectal cancer. Another area of interest is the development of strategies to reduce 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide exposure in the diet. This could include dietary interventions or changes in cooking methods. Finally, there is a need for more research on the biochemical and physiological effects of 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide, particularly its effects on inflammation and oxidative stress.
Synthesemethoden
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide is synthesized in the liver by the enzyme UDP-glucuronosyltransferase (UGT). UGT catalyzes the transfer of a glucuronic acid molecule to the amino group of IQ, forming 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide. The resulting 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide molecule is water-soluble and can be excreted from the body.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide has been extensively studied for its mutagenic and carcinogenic properties. In vitro studies have shown that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce DNA damage and mutations in bacterial and mammalian cells. In vivo studies have demonstrated that 2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide can induce tumors in laboratory animals, including rats, mice, and monkeys.
Eigenschaften
CAS-Nummer |
122719-39-5 |
|---|---|
Produktname |
2-Amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide |
Molekularformel |
C17H18N4O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3-methylimidazo[4,5-f]quinolin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H18N4O6/c1-21-9-5-4-8-7(3-2-6-18-8)10(9)19-17(21)20-15-13(24)11(22)12(23)14(27-15)16(25)26/h2-6,11-15,22-24H,1H3,(H,19,20)(H,25,26)/t11-,12-,13+,14-,15+/m0/s1 |
InChI-Schlüssel |
YLRCRCCBJUCMKF-SBJFKYEJSA-N |
Isomerische SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Kanonische SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Andere CAS-Nummern |
122719-39-5 |
Synonyme |
2-amino-3-methylimidazo-(4,5-f)quinoline N-glucuronide 2-IQ-glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



